5-Isopropoxy-1H-indazole: Physicochemical Profile & Synthetic Utility
5-Isopropoxy-1H-indazole: Physicochemical Profile & Synthetic Utility
Topic: in Medicinal Chemistry Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals
Executive Summary
5-Isopropoxy-1H-indazole represents a specialized functionalization of the privileged indazole scaffold. Widely utilized in medicinal chemistry, this moiety serves as a critical building block for kinase inhibitors (e.g., ROCK, JNK, JAK) and GPCR modulators. The introduction of the isopropoxy group at the C-5 position modulates lipophilicity (LogP), metabolic stability, and steric occupancy without disrupting the core hydrogen-bonding capability of the indazole nitrogens. This guide provides a definitive technical analysis of its properties, synthesis, and application in rational drug design.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
The 5-isopropoxy substituent transforms the polar 5-hydroxyindazole into a lipophilic intermediate, enhancing membrane permeability while retaining the aromatic planarity essential for ATP-binding site intercalation.
Table 1: Chemical Specifications
| Property | Data |
| IUPAC Name | 5-(Propan-2-yloxy)-1H-indazole |
| Common Name | 5-Isopropoxyindazole |
| Parent Scaffold | 1H-Indazole (CAS 271-44-3) |
| Precursor CAS | 15579-15-4 (5-Hydroxy-1H-indazole) |
| Molecular Formula | C₁₀H₁₂N₂O |
| Molecular Weight | 176.22 g/mol |
| Predicted LogP | ~2.3 – 2.6 (vs. 1.2 for 5-methoxy) |
| H-Bond Donors | 1 (N-H) |
| H-Bond Acceptors | 2 (N-2, Ether Oxygen) |
| pKa (Indazole NH) | ~13.8 (Acidic) |
| pKa (Indazolium) | ~1.5 (Basic N-2 protonation) |
Structural Insight
The isopropoxy group acts as a weak electron-donating group (EDG) via resonance (+M effect), slightly increasing the electron density of the pyrazole ring compared to the unsubstituted indazole. This modification can enhance the basicity of the N-2 nitrogen, potentially strengthening interactions with hinge-region residues in kinase targets.
Synthetic Methodology: O-Alkylation Protocol
The most robust route to 5-isopropoxy-1H-indazole is the Williamson ether synthesis starting from 5-hydroxyindazole. Direct alkylation requires careful control of base strength to favor O-alkylation over N-alkylation, although the phenolic hydroxyl is significantly more acidic (pKa ~10) than the indazole NH (pKa ~14), allowing for chemoselectivity.
Protocol: Selective O-Alkylation
Objective: Synthesize 5-isopropoxy-1H-indazole from 5-hydroxyindazole with >90% regioselectivity.
Reagents:
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Substrate: 5-Hydroxy-1H-indazole (1.0 eq)
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Alkylating Agent: 2-Bromopropane (1.2 eq) or 2-Iodopropane (1.1 eq)
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Base: Potassium Carbonate (K₂CO₃) (2.0 eq) or Cesium Carbonate (Cs₂CO₃) (1.5 eq)
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Solvent: DMF (Anhydrous) or Acetonitrile (ACN)
Step-by-Step Workflow:
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Preparation: Charge a round-bottom flask with 5-hydroxy-1H-indazole (1.0 eq) and anhydrous DMF (0.2 M concentration).
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Deprotonation: Add K₂CO₃ (2.0 eq) in a single portion. Stir at room temperature for 30 minutes to ensure formation of the phenoxide anion.
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Note: The phenoxide is formed preferentially over the indazolyl anion due to the lower pKa of the phenol.
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Alkylation: Dropwise add 2-bromopropane (1.2 eq).
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Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (System: 50% EtOAc/Hexanes) or LC-MS.
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Endpoint: Disappearance of the starting phenol (m/z 135). Product mass: m/z 177 [M+H]⁺.
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Workup:
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Dilute reaction mixture with water (5x volume).
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Extract with Ethyl Acetate (3x).
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Wash combined organics with brine to remove residual DMF.
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Dry over Na₂SO₄ and concentrate in vacuo.
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Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Gradient: 0-40% EtOAc in Hexanes).
Visualizing the Synthesis Pathway
Figure 1: Chemoselective synthesis pathway prioritizing O-alkylation over N-alkylation through pKa exploitation.
Medicinal Chemistry Applications
The 5-isopropoxy-1H-indazole unit is a "privileged structure" in drug discovery, particularly for designing ATP-competitive kinase inhibitors.
Mechanism of Action & SAR Utility
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Hinge Binding: The indazole core (N-1 and N-2) mimics the adenine ring of ATP, forming critical hydrogen bonds with the kinase hinge region (e.g., Glu/Leu backbone residues).
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Hydrophobic Pocket Filling: The 5-isopropoxy group projects into the solvent-exposed region or specific hydrophobic pockets (e.g., the ribose binding pocket or gatekeeper region), depending on the binding mode.
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Bioisosterism:
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Vs. Methoxy: Isopropoxy is bulkier and more lipophilic. It is often used to block metabolic demethylation (a common liability for methoxy groups) and to increase potency by filling unoccupied space in the binding pocket.
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Vs. Halogens: Unlike 5-fluoro or 5-chloro, the isopropoxy group has electron-donating character and provides a specific shape vector for van der Waals interactions.
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Target Classes
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Rho-associated Kinase (ROCK): Indazole derivatives are classic ROCK inhibitors (related to Fasudil). The 5-position substitution is critical for selectivity against PKA/PKC.
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Janus Kinases (JAK): Used to tune the selectivity profile between JAK1/2/3.
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JNK3 Inhibitors: 5-substituted indazoles have shown high brain penetration and selectivity for JNK3, useful in neurodegenerative research.
SAR Decision Logic
Figure 2: Structure-Activity Relationship (SAR) decision tree highlighting the advantages of the isopropoxy substituent.
Safety & Handling (SDS Summary)
While specific toxicological data for the 5-isopropoxy derivative may be limited, it should be handled with the standard precautions applicable to indazoles and alkyl ethers.
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Hazards:
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H302: Harmful if swallowed.
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H315/H319: Causes skin and serious eye irritation.
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H335: May cause respiratory irritation.
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Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation, although the ether linkage is generally stable.
References
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BenchChem. "A Comprehensive Review of Substituted 1H-Indazole Compounds: Synthesis, Biological Activity, and Therapeutic Potential." BenchChem Technical Guides, 2025. Link
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Sigma-Aldrich. "5-Hydroxy-1H-indazole Product Specification & Safety Data Sheet." MilliporeSigma, 2025. Link
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National Institutes of Health (NIH). "Indazole Scaffold in Medicinal Chemistry: JNK3 Inhibitors and Brain Penetration." PubMed Central, 2024. Link
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PubChem. "1H-Indazole Compound Summary (CID 9221)." National Library of Medicine. Link
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Chem-Impex. "5-Hydroxy-1H-indazole: Synthesis and Applications." Chem-Impex International, 2025. Link
